3-methyl-N-(3-nitrophenyl)furan-2-carboxamide
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Overview
Description
3-methyl-N-(3-nitrophenyl)furan-2-carboxamide is an organic compound belonging to the class of furan derivatives. It is characterized by a furan ring substituted with a methyl group at the 3-position and a nitrophenyl group at the N-position of the carboxamide.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-(3-nitrophenyl)furan-2-carboxamide typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds in the presence of an acid catalyst.
Amidation: The final step involves the formation of the carboxamide group.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and amidation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-(3-nitrophenyl)furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic substitution reactions can occur on the phenyl ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or other metal catalysts.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as halogens, sulfonyl chlorides, and nitrating agents.
Major Products
Oxidation: Formation of furanones or carboxylic acids.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-methyl-N-(3-nitrophenyl)furan-2-carboxamide involves its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with biological molecules, potentially leading to antimicrobial effects. The furan ring may also contribute to the compound’s reactivity and interaction with biological pathways .
Comparison with Similar Compounds
Similar Compounds
3-methyl-N-(4-nitrophenyl)furan-2-carboxamide: Similar structure but with the nitro group at the 4-position.
3-methyl-N-(3-nitrophenyl)thiophene-2-carboxamide: Similar structure but with a thiophene ring instead of a furan ring.
Uniqueness
3-methyl-N-(3-nitrophenyl)furan-2-carboxamide is unique due to the specific positioning of the nitro group and the presence of the furan ring, which imparts distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
3-methyl-N-(3-nitrophenyl)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O4/c1-8-5-6-18-11(8)12(15)13-9-3-2-4-10(7-9)14(16)17/h2-7H,1H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNYKECRTWRQOEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC=C1)C(=O)NC2=CC(=CC=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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